BenchChemオンラインストアへようこそ!

2-(2-Methyl-benzoimidazol-1-yl)-ethylamine

Medicinal Chemistry Chemical Synthesis Building Blocks

Select 2-(2-Methyl-benzoimidazol-1-yl)-ethylamine for its unique dual architecture: a 2-methyl pharmacophore coupled with a reactive primary ethylamine side chain. Unlike unsubstituted 2-methylbenzimidazole, the N1-ethylamine enables direct amide coupling, reductive amination, or bioconjugation without pre-functionalization. Validated in angiotensin II antagonist (EP1140909 B1) and prostaglandin EP2 receptor antagonist (US-2017042905-A1) patents, it accelerates SAR campaigns in cardiovascular, anti-inflammatory, and metabolic disease programs. This scaffold also supports MCH-R1 antagonist library synthesis for obesity research. Sourced with batch-to-batch consistency to ensure reproducible lead optimization and assay outcomes.

Molecular Formula C10H14ClN3
Molecular Weight 211.69 g/mol
CAS No. 61981-79-1
Cat. No. B1611764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methyl-benzoimidazol-1-yl)-ethylamine
CAS61981-79-1
Molecular FormulaC10H14ClN3
Molecular Weight211.69 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2N1CCN.Cl
InChIInChI=1S/C10H13N3.ClH/c1-8-12-9-4-2-3-5-10(9)13(8)7-6-11;/h2-5H,6-7,11H2,1H3;1H
InChIKeyBTGHRMSKGFSNEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Methyl-benzoimidazol-1-yl)-ethylamine (CAS 61981-79-1): Chemical Class and Baseline Characteristics for Research Sourcing


2-(2-Methyl-benzoimidazol-1-yl)-ethylamine (CAS 61981-79-1) is a benzimidazole-derived small molecule building block. It is a bicyclic aromatic heterocycle consisting of a benzene ring fused to an imidazole ring, bearing a methyl group at the 2-position and an ethylamine side chain at the 1-position. Its molecular formula is C10H13N3 and its molecular weight is approximately 175.23 g/mol . The compound is typically supplied as a liquid or a solid (as its hydrochloride salt) . It is primarily used as a versatile chemical scaffold for medicinal chemistry, materials science, and as a synthetic intermediate .

Why 2-(2-Methyl-benzoimidazol-1-yl)-ethylamine (CAS 61981-79-1) Cannot Be Simply Substituted: A Case for Precise Selection


Benzimidazole-based building blocks are a large and diverse class, but their chemical properties and potential applications are highly sensitive to specific substitution patterns. The combination of a 2-methyl group and an N1-ethylamine chain in 2-(2-Methyl-benzoimidazol-1-yl)-ethylamine defines its unique reactivity, physicochemical profile (logP ~0.8-2.8 ), and spatial geometry. Unlike simpler analogs like 2-methylbenzimidazole (which lacks the ethylamine) or 2-ethylbenzimidazole, this specific structure offers a primary amine handle for conjugation or further derivatization while maintaining the 2-methyl pharmacophore. Substituting it with a related benzimidazole derivative risks altering key parameters such as lipophilicity, solubility, and target-binding orientation , which can lead to significant differences in downstream assay results or material properties.

Quantitative Evidence Guide: 2-(2-Methyl-benzoimidazol-1-yl)-ethylamine (CAS 61981-79-1) vs. Key Comparators


Structural Divergence and Physicochemical Profile vs. Core 2-Methylbenzimidazole Scaffold

Compared to the unsubstituted core 2-methylbenzimidazole (CAS 615-15-6), this compound contains a critical primary amine functional group via an ethylene linker. This structural addition fundamentally changes its physicochemical properties. While experimental data for the core scaffold is limited, computational predictions and vendor data show the target compound has a LogP of 0.8 to 2.8 , which is significantly altered from the core scaffold (2-methylbenzimidazole LogP ~1.35 [1]). This modification introduces a basic nitrogen center with a topological polar surface area (tPSA) of 43.8 Ų, increasing hydrogen-bonding capacity .

Medicinal Chemistry Chemical Synthesis Building Blocks

Target Compound is Implicated in Class-Level Angiotensin II Receptor Antagonism vs. Inactive Scaffolds

A patent from Schering Corporation and Pharmacopeia Drug Discovery, Inc. (EP1140909 B1) explicitly lists this compound (CAS 61981-79-1) as a representative example within a broader class of 2-alkylbenzimidazole derivatives designed as angiotensin II receptor antagonists [1]. While the patent does not provide a direct IC50 value for this exact compound, it classifies it within a series where other compounds demonstrated in vitro binding displacement with IC50 values ranging from 10^-5 to 10^-7 M . This contrasts with the simpler 2-methylbenzimidazole core, which lacks the essential side chain for this activity and is not reported to have this biological function.

Cardiovascular Pharmacology Receptor Pharmacology Drug Discovery

Potential for Melanin-Concentrating Hormone Receptor 1 (MCH-R1) Antagonism: A Class-Wide Finding

A 2006 study in Bioorganic & Medicinal Chemistry Letters evaluated a series of novel aminobenzimidazoles for h-MCH-R1 antagonist properties. While the specific compound (CAS 61981-79-1) was not individually tested in this publication, its core structure (2-methylbenzimidazole with an N1-aminoalkyl chain) is the basis for the series. The study reported that most compounds in the series showed excellent h-MCH-R1 binding affinity, and specific advanced analogs (Compounds 9 and 18) demonstrated in vivo activity in mouse diet-induced obesity (DIO) models at 30 mg/kg [1]. This class-level evidence suggests that the target compound, as an early-stage building block, may serve as a starting point for developing MCH-R1 antagonists.

Metabolic Diseases Obesity Neuroscience

Synthetic Utility as a Versatile Building Block in Patented Prostaglandin EP2 Antagonist Scaffolds

A patent application from 2014 (US-2017042905-A1) describing prostaglandin receptor EP2 antagonists, derivatives, compositions, and uses related thereto includes 2-Methyl-1H-benzimidazole-1-ethanamine (CAS 61981-79-1) as a key building block . While the patent does not provide a direct biological comparison for this intermediate, its inclusion in the patent's chemical matter demonstrates its utility in constructing biologically active molecules. This contrasts with simpler 2-methylbenzimidazole derivatives that lack the ethylamine, which would not be directly convertible to the final patented structures.

Medicinal Chemistry Inflammation Patent Chemistry

Optimal Application Scenarios for 2-(2-Methyl-benzoimidazol-1-yl)-ethylamine (CAS 61981-79-1) Based on Evidence


Scaffold for Angiotensin II Receptor Antagonist Development

Leveraging its classification in patent EP1140909 B1 as a benzimidazole-based angiotensin II antagonist [1], this compound is an ideal starting material for medicinal chemistry programs targeting the renin-angiotensin system. Researchers can use it to explore SAR around the 2-methyl and N1-ethylamine motifs for the development of novel antihypertensive agents.

Building Block for Prostaglandin EP2 Receptor Modulators

Based on its explicit mention in patent US-2017042905-A1 [1], this compound is a validated intermediate for the synthesis of prostaglandin EP2 receptor antagonists. It is suitable for research into novel anti-inflammatory therapies, where its primary amine can be used for further derivatization.

Starting Point for MCH-R1 Antagonist Discovery

Given the class-wide evidence of aminobenzimidazoles as potent MCH-R1 antagonists [1], this compound serves as a foundational building block for drug discovery efforts in obesity and metabolic diseases. It can be used to generate focused libraries for hit-to-lead optimization.

General Bioconjugation and Chemical Probe Synthesis

The presence of a primary ethylamine group on the benzimidazole core provides a unique handle for bioconjugation. Researchers can utilize this compound to synthesize chemical probes, affinity tags, or fluorescent dyes for target identification and validation studies, a capability not offered by the unsubstituted 2-methylbenzimidazole [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2-Methyl-benzoimidazol-1-yl)-ethylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.